molecular formula C5H9N3 B1499532 1,5-dimethylimidazol-4-amine

1,5-dimethylimidazol-4-amine

Cat. No.: B1499532
M. Wt: 111.15 g/mol
InChI Key: GAPIQVRJFKCEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethylimidazol-4-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of amino and methyl groups at specific positions on the imidazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dimethylimidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-dimethylimidazole with ammonia or an amine source in the presence of a catalyst. The reaction conditions often include moderate temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1,5-dimethylimidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,5-dimethylimidazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1,5-dimethylimidazol-4-amine stands out due to its unique combination of amino and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

1,5-dimethylimidazol-4-amine

InChI

InChI=1S/C5H9N3/c1-4-5(6)7-3-8(4)2/h3H,6H2,1-2H3

InChI Key

GAPIQVRJFKCEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)N

Origin of Product

United States

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